molecular formula C10H11BN2O2 B1403882 [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid CAS No. 1487353-35-4

[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid

Cat. No. B1403882
CAS RN: 1487353-35-4
M. Wt: 202.02 g/mol
InChI Key: VISQEUJMQDFZKE-UHFFFAOYSA-N
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Description

“[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is a chemical compound with the empirical formula C10H11BN2O2 and a molecular weight of 202.02 . It is a solid in form .


Molecular Structure Analysis

The molecular structure of “[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” can be represented by the SMILES string Cn1nccc1-c2cccc(c2)B(O)O . The InChI representation is 1S/C10H11BN2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid” are not available, it’s known that pyrazole derivatives have been involved in a wide range of chemical reactions .


Physical And Chemical Properties Analysis

“[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is a solid compound . Its empirical formula is C10H11BN2O2 and it has a molecular weight of 202.02 .

Scientific Research Applications

Herbicide Development

This compound has been utilized in the synthesis of herbicide candidates. By incorporating the 3-methyl-1H-pyrazol-5-yl moiety, researchers have enhanced the potency of quinclorac, a herbicide. Derivatives containing this structure have shown excellent inhibition effects on barnyard grass, suggesting potential for further research as a herbicide .

Antioxidant and Anticancer Activities

Derivatives of [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid have been synthesized and evaluated for their antioxidant and anticancer properties. These compounds have demonstrated significant radical scavenging activity and cytotoxicity against colorectal carcinoma cells, indicating their potential in cancer treatment .

γ-Secretase Modulation

The compound has been used as a reagent in the preparation of aminothiazoles, which act as γ-secretase modulators. These modulators are important in the study of Alzheimer’s disease and have implications for therapeutic interventions .

JAK2 Inhibitors for Myeloproliferative Disorders

It has also been involved in the synthesis of amino-pyrido-indol-carboxamides, potential JAK2 inhibitors. JAK2 is a target for the treatment of myeloproliferative disorders, and inhibitors can play a crucial role in managing these conditions .

TGF-β1 and Active A Signaling Inhibitors

Researchers have used [3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid in the creation of pyridine derivatives that inhibit TGF-β1 and active A signaling. These pathways are significant in the progression of fibrosis and cancer, making these inhibitors valuable for research and therapy .

c-Met Kinase Inhibitors for Cancer Treatment

This boronic acid derivative has been a key reagent in the design and synthesis of MK-2461 analogs, which are inhibitors of c-Met kinase. The c-Met kinase is implicated in various cancers, and its inhibition is a promising strategy for cancer therapy .

Safety And Hazards

“[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]boronic acid” is classified as a combustible solid . It’s important to handle it with care and follow safety guidelines.

properties

IUPAC Name

[3-(2-methylpyrazol-3-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BN2O2/c1-13-10(5-6-12-13)8-3-2-4-9(7-8)11(14)15/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISQEUJMQDFZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C2=CC=NN2C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(1-methyl-1H-pyrazol-5-yl)phenyl]boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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